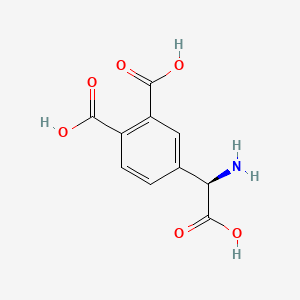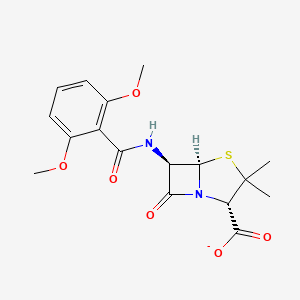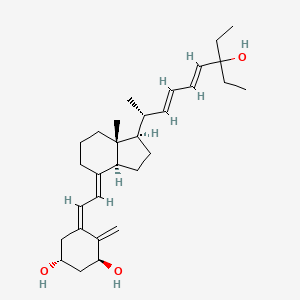
(R)-3,4-Dcpg
Übersicht
Beschreibung
(R)-3,4-Dichlorophenylglycine (R-3,4-DCPG) is a synthetic amino acid that has been investigated for its potential applications in scientific research. It has been studied for its ability to affect the activity of enzymes and receptors, as well as its ability to modulate biological activity in a variety of ways. R-3,4-DCPG has become a popular tool in a variety of laboratory experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
(R)-3,4-Dicarboxyphenylglycines (3,4-DCPGs) have been identified as effective anticonvulsant agents. Specifically, the (R)-isomer is a competitive antagonist of AMPA-type ionotropic glutamate receptors, contributing to its anticonvulsant activity. This is observed in rodent models of epilepsy, where (R)-3,4-DCPG inhibits glutamate release in the rat cerebral cortex, which may contribute to its anticonvulsant actions (Lee, Jane, & Croucher, 2003). Another study confirms the anticonvulsant activity of 3,4-DCPG in mice, with the racemate being more potent than either isomer alone (Moldrich, Beart, Jane, Chapman, & Meldrum, 2001).
Role in Pain Modulation
This compound has also been studied for its effects in pain modulation. For instance, its analogue, (S)-3,4-DCPG, showed effectiveness in reducing inflammatory and neuropathic pain in mice. This suggests a role for mGlu8 receptors, which this compound influences, in modulating pain perception (Marabese et al., 2007).
Neuroprotective Effects
The neuroprotective effects of (S)-3,4-DCPG against seizures induced in immature rats by homocysteic acid were observed, indicating the potential for the (R)-isomer in similar neuroprotective roles. This study highlighted the agonist's effects on subtype 8 of group III metabotropic glutamate receptors (mGluRs), which could be significant for drug therapy in childhood epilepsies (Folbergrová et al., 2008).
Implications for Stress and Aggression
Research indicates that this compound may influence neuronal activity in stress-related brain regions. A studyfound that systemic administration of (S)-3,4-DCPG, an mGlu8 receptor agonist, induced c-Fos expression in stress-related regions of the brain in mice. This finding points towards a role for mGlu8 receptors, which are affected by this compound, in the central integration of stress responses (Linden, Bergeron, Baez, & Schoepp, 2003). Additionally, the effects of (RS)-3,4-DCPG, which combines AMPA antagonist and mGluR8 agonist properties, were analyzed on aggressive behavior in mice, although the results showed no significant behavioral changes (Navarro, De Castro, & Martín-López, 2009).
Structural Insights and Selectivity
A study focusing on the structural basis of (S)-3,4-Dicarboxyphenylglycine (DCPG) as a selective agonist of the mGlu8 receptor provided insights into why it shows high subtype selectivity. Understanding the structure-function relationship of these compounds helps in the development of more targeted therapies (Chen et al., 2018).
Eigenschaften
IUPAC Name |
4-[(R)-amino(carboxy)methyl]phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVMOGKBEVRBPP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424986 | |
| Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201730-10-1 | |
| Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-[[3-propan-2-yl-7-[(4-pyridin-2-ylphenyl)methylamino]imidazo[4,5-b]pyridin-5-yl]amino]butan-1-ol](/img/structure/B1662169.png)





![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)




